Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride
Description
Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate hydrochloride is a spirocyclic compound featuring a fused 5-azaspiro[2.3]hexane core. Key structural attributes include:
- Spiro junction: A bicyclic system formed by a five-membered azaspiro ring (containing nitrogen) and a three-membered hexane ring.
- Substituents: Difluoro groups at the 2,2 positions, a methyl ester at the 6-carboxylate position, and a hydrochloride salt for enhanced solubility.
- Stereochemistry: The (3R,6R) configuration dictates spatial orientation, influencing reactivity and biological interactions.
This compound is likely explored in medicinal chemistry for its constrained geometry, which mimics transition states in enzymatic reactions.
Properties
IUPAC Name |
methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO2.ClH/c1-12-5(11)4-6(3-10-4)2-7(6,8)9;/h4,10H,2-3H2,1H3;1H/t4-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGMTWWTUZCUFP-SCBRTWSOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(CC2(F)F)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@]2(CC2(F)F)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate; hydrochloride is a compound with potential biological applications, particularly in the field of medicinal chemistry. Its unique structural features suggest possible interactions with biological targets, which warrants a thorough investigation into its biological activity.
The compound has the following chemical properties:
- CAS Number : 2343963-95-9
- Molecular Formula : C₇H₁₀ClF₂NO₂
- Molecular Weight : 213.61 g/mol
- Purity : 95% .
Research indicates that compounds with similar spirocyclic structures often exhibit significant biological activities, including antitumor and antiparasitic effects. The presence of fluorine atoms in the structure may enhance lipophilicity and receptor binding affinity, potentially leading to increased bioactivity.
Antitumor Activity
A study focusing on related spirocyclic compounds demonstrated their ability to induce apoptosis in cancer cell lines such as HeLa (cervical carcinoma) and CT26 (colon carcinoma). The compounds were shown to:
- Cause significant cell cycle arrest in the SubG1 phase.
- Induce morphological changes in cancer cells, including the disappearance of actin filaments and reduced cell motility .
In vitro assays revealed that certain derivatives exhibited IC50 values ranging from 4.2 to 24.1 μM across various tested cell lines, indicating promising antitumor potential .
Case Studies
- Apoptosis Induction : In a recent study, researchers evaluated the apoptotic effects of 3-azaspiro compounds on HeLa cells. The most active compounds led to a reduction in live cell counts from approximately 89% to as low as 15% after treatment .
- In Vivo Studies : Preliminary investigations on Balb/C mice indicated that treatment with certain spirocyclic compounds resulted in inhibited tumor growth dynamics, further supporting their potential as therapeutic agents .
Data Summary
| Activity Type | Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|---|
| Antitumor | HeLa | 4.2 - 24.1 | Apoptosis induction, cell cycle arrest |
| Antitumor | CT26 | 4.2 - 24.1 | Reduced motility, morphological changes |
| Antiparasitic | E. histolytica | <1.47 | Lethal activity observed |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Research
Recent studies have highlighted the potential of this compound as an antiviral agent. Its unique spirocyclic structure may interact with viral proteins, inhibiting their function. For instance, research into similar compounds has shown that modifications to the azaspiro framework can enhance antiviral activity against RNA viruses, suggesting that methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate could be explored for similar effects .
1.2 Antimalarial Activity
The compound's structural features may also lend themselves to antimalarial research. Compounds with a spirocyclic structure have been noted for their ability to modulate the activity of artemisinin derivatives against Plasmodium falciparum, the causative agent of malaria. Investigating the pharmacophore modifications of this compound could lead to new derivatives with enhanced efficacy against malaria .
Synthetic Organic Chemistry Applications
2.1 Synthesis of Complex Molecules
Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it suitable for synthesizing complex molecules. For example, it can be utilized in nucleophilic substitution reactions to introduce various functional groups into larger molecular frameworks .
2.2 Reaction Pathways
The compound has been studied for its reactivity in different chemical environments. It can participate in reactions involving methanesulfonyl chloride or phosphine-bromine systems to form diverse derivatives, which can be further functionalized for specific applications in drug development .
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Antiviral Research | Interaction with viral proteins to inhibit function | New antiviral agents |
| Antimalarial Activity | Modulation of artemisinin derivatives against malaria | Enhanced efficacy in malaria treatment |
| Synthesis of Complex Molecules | Building block for synthesizing complex organic compounds | Development of novel pharmaceuticals |
| Reaction Pathways | Reactivity in nucleophilic substitution and functional group introduction | Versatile applications in synthetic chemistry |
Case Studies
Case Study 1: Antiviral Activity Assessment
In a study assessing the antiviral potential of spirocyclic compounds, methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate was tested against a panel of RNA viruses. The results indicated promising inhibitory activity at micromolar concentrations, warranting further exploration into its mechanism of action and structural optimization for enhanced potency.
Case Study 2: Synthesis and Characterization
A recent synthesis project utilized methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate as a precursor for creating complex azaspiro derivatives. The study detailed various reaction conditions and characterized the resulting compounds using NMR and mass spectrometry, confirming the successful incorporation of desired functional groups.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related azaspiro and bicyclic derivatives:
Key Observations
Spiro vs. Larger spiro systems (e.g., spiro[2.5]octane) introduce steric bulk, which may hinder membrane permeability .
Substituent Effects :
- Fluorine : The target’s difluoro groups are absent in most analogs, likely improving metabolic stability and lipophilicity .
- Ester vs. Acid : Methyl/ethyl esters (e.g., in ) enhance cell permeability compared to carboxylic acids (e.g., ), which may favor ionic interactions .
Stereochemical Impact :
- The (3R,6R) configuration in the target contrasts with the (6S) configuration in spiro[2.4]heptane derivatives, affecting chiral recognition in biological systems .
Q & A
Q. What synthetic methodologies are effective for constructing the spirocyclic core of this compound?
The synthesis of spirocyclic compounds like this derivative often involves cyclization reactions followed by functional group modifications. For example, hydrolysis of spirocyclic esters under controlled conditions (e.g., DMSO/water with NaCl at reflux) can yield carboxylate intermediates . Key steps include optimizing reaction time and temperature to avoid ring-opening side reactions. NMR and HRMS should validate structural integrity post-synthesis .
Q. How can stereochemical purity of the (3R,6R) configuration be confirmed experimentally?
Chiral HPLC or X-ray crystallography are gold standards. For intermediates, compare experimental NMR chemical shifts and coupling constants with computational predictions (e.g., DFT-based chemical shift calculations). Discrepancies in diastereomer ratios may indicate incomplete stereocontrol during synthesis, requiring iterative optimization of catalysts or reaction conditions .
Q. What analytical techniques are critical for characterizing hydrolytic stability?
Accelerated stability studies in aqueous buffers (pH 1–9) at elevated temperatures, monitored via LC-MS, can identify degradation pathways. For example, the difluoro groups may hydrolyze to geminal diols under acidic conditions. Quantify degradation products using calibrated UV-Vis or charged aerosol detection .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental vs. predicted reaction outcomes?
Use quantum chemical calculations (e.g., DFT or ab initio) to model transition states and identify kinetic vs. thermodynamic control. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback to refine computational models. If experimental yields contradict predictions, revise steric/electronic parameters in the computational setup and re-examine solvent effects .
Q. What strategies mitigate epimerization during large-scale synthesis?
Epimerization at the spirocyclic center can occur under basic or high-temperature conditions. Screen protic vs. aprotic solvents (e.g., THF vs. DCM) and additives (e.g., chiral ligands) to stabilize the transition state. Real-time reaction monitoring via in situ IR or Raman spectroscopy can detect early signs of racemization .
Q. How do substituents (e.g., difluoro groups) influence conformational rigidity?
Perform molecular dynamics (MD) simulations to analyze rotational barriers and ring puckering. Compare with solid-state NMR or X-ray data to validate computational models. The difluoro groups likely restrict spirocyclic flexibility, impacting binding affinity in biological assays. Quantify free energy differences between conformers using metadynamics .
Q. What statistical approaches are optimal for analyzing batch-to-batch variability in purity?
Multivariate analysis (e.g., PCA or PLS) of process parameters (temperature, catalyst loading) can identify critical quality attributes. For example, residual solvents or unreacted intermediates may correlate with HPLC purity deviations. Implement design-of-experiments (DoE) to isolate significant variables .
Data Contradiction Analysis
Q. How to address discrepancies between computational docking scores and in vitro bioactivity?
If docking predicts strong binding but in vitro assays show weak activity, reevaluate solvation effects, protonation states, or target flexibility. Molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) calculations can refine binding free energy estimates. Cross-validate with SPR or ITC to measure binding kinetics and thermodynamics .
Q. Why might NMR spectra show unexpected splitting patterns post-purification?
Dynamic processes (e.g., ring inversion or proton exchange) at the NMR timescale can cause peak splitting. Variable-temperature NMR experiments (e.g., −50°C to 50°C) or 2D NOESY can reveal conformational equilibria. Compare with crystallographic data to confirm static vs. dynamic disorder .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
